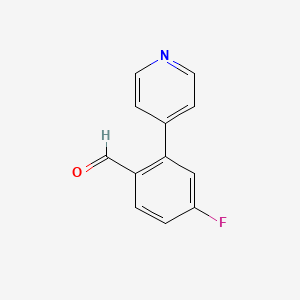

4-Fluoro-2-(pyridin-4-yl)benzaldehyde

Description

4-Fluoro-2-(pyridin-4-yl)benzaldehyde is an aromatic aldehyde featuring a fluorine atom at the 4-position of the benzene ring and a pyridine moiety at the 2-position. This compound is of significant interest in pharmaceutical and materials chemistry due to its dual functional groups, which enable diverse reactivity. For instance, the aldehyde group serves as a nucleophilic site for condensation reactions, while the pyridine ring enhances coordination capabilities in metal-organic frameworks (MOFs) or catalysis .

These data suggest that the parent aldehyde may exhibit similar stability and synthetic versatility.

Properties

Molecular Formula |

C12H8FNO |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

4-fluoro-2-pyridin-4-ylbenzaldehyde |

InChI |

InChI=1S/C12H8FNO/c13-11-2-1-10(8-15)12(7-11)9-3-5-14-6-4-9/h1-8H |

InChI Key |

HEGQCMXVBHFDMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(pyridin-4-yl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-fluorobenzaldehyde is reacted with a pyridine boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

Oxidation: 4-Fluoro-2-(pyridin-4-yl)benzoic acid.

Reduction: 4-Fluoro-2-(pyridin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its applications include:

- Synthesis of Fluorinated Compounds : It is utilized in developing novel fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

- Reactivity Studies : The unique properties of 4-fluoro substituents allow for various chemical transformations, including oxidation and reduction reactions.

Biology

Research has indicated significant biological activities associated with 4-fluoro-2-(pyridin-4-yl)benzaldehyde:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine enhances its ability to penetrate bacterial biofilms, increasing its efficacy as an antibacterial agent .

- Anticancer Properties : The compound has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR), leading to decreased cell proliferation in cancer models. A notable study demonstrated that concentrations above 10 µM resulted in significant reductions in cell viability in breast cancer cell lines, correlating with increased apoptosis markers.

Medicine

In medicinal chemistry, this compound is employed as an intermediate in synthesizing pharmaceutical compounds targeting specific enzymes or receptors. Its potential applications include:

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing drugs aimed at treating cancer and bacterial infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits EGFR activity leading to reduced tumor growth | |

| Enzyme Inhibition | Inhibits specific enzymes involved in inflammatory responses |

| Case Study | Findings |

|---|---|

| Inhibition of Tumor Growth | Significant reduction in cell viability at concentrations above 10 µM in breast cancer cells. |

| Antibacterial Efficacy | Superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. |

Case Study 1: Inhibition of Tumor Growth

A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.

Case Study 2: Antibacterial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyridin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in drug development, it may interact with specific proteins or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The following table compares key analogs of 4-Fluoro-2-(pyridin-4-yl)benzaldehyde, highlighting substituent effects:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The -CF₃ group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde increases electrophilicity at the aldehyde, making it reactive toward nucleophilic additions. This property is exploited in pesticide synthesis .

- Bulky Substituents : Piperidine-methyl groups improve solubility in polar solvents, as seen in 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde, which is prioritized in CNS drug development .

- Conjugated Systems : Ethynyl groups (e.g., in 4-Fluoro-2-(phenylethynyl)benzaldehyde) extend π-conjugation, enhancing UV absorption for optoelectronic applications .

Market and Industrial Relevance

4-Fluoro-2-(trifluoromethyl)benzaldehyde dominates industrial applications, with a projected global market growth from 2020–2025 driven by agrochemical demand. Production capacity reached 1,200 MT/year in 2020, with a profit margin of 18–22% . In contrast, pyridine-containing analogs like this compound remain niche, primarily used in academic research due to complex synthesis and higher costs.

Spectroscopic and Reactivity Comparisons

- NMR Shifts : The pyridine ring in this compound causes deshielding of adjacent protons, likely resulting in ¹H NMR signals near δ 8.5–9.0 ppm (pyridine-H) and δ 10.0–10.5 ppm (aldehyde-H) . In contrast, -CF₃-substituted analogs show upfield shifts for aromatic protons due to electron withdrawal .

- Reactivity : The aldehyde group in this compound is less electrophilic than in -CF₃ analogs but more reactive than in alkoxy-substituted derivatives (e.g., 4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde) due to reduced steric hindrance .

Challenges and Opportunities

- Synthesis Complexity : Pyridine-containing benzaldehydes require multi-step syntheses (e.g., Suzuki couplings or decarboxylation reactions), whereas -CF₃ analogs are synthesized via direct fluorination or trifluoromethylation .

- Economic Viability: The trifluoromethyl derivative’s scalability makes it industrially preferred, while pyridine-based variants face hurdles in cost-effective production .

Biological Activity

4-Fluoro-2-(pyridin-4-yl)benzaldehyde is a fluorinated benzaldehyde derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H8FNO

- Molecular Weight : 201.19 g/mol

- IUPAC Name : this compound

The presence of a fluorine atom and a pyridinyl group contributes to its unique properties, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It can interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This mechanism is particularly relevant in the development of drugs targeting various diseases, including cancer and neurological disorders.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess antibacterial and antifungal activities against various strains of bacteria and fungi .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Escherichia coli | 2.33 to 156.47 µM |

| Candida albicans | 16.69 to 78.23 µM |

These findings suggest that the compound may have potential as a therapeutic agent in treating infections caused by resistant microbial strains.

Anticancer Activity

In addition to its antimicrobial effects, there is growing interest in the anticancer potential of fluorinated compounds like this compound. Preliminary studies indicate that such compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Studies

- Inhibition of Enzymes : A study demonstrated that derivatives of pyridine-based compounds could effectively inhibit various kinases involved in cancer progression, showcasing the potential of this compound as a lead compound for developing new anticancer drugs .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria, revealing promising results that support further exploration into their clinical applications .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Selectivity and Potency : The compound exhibits selective inhibition against certain enzymes, which is crucial for minimizing side effects when used therapeutically .

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can guide the design of more potent derivatives. For instance, the introduction or alteration of functional groups can significantly enhance or diminish activity against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.